2-bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 4-methyl-5-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoromethyl and methyl groups influence the reactivity and orientation of the incoming electrophile.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce nitro derivatives.
Scientific Research Applications
2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It is employed in the synthesis of biochemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 2-bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Lacks the methyl group but shares similar reactivity and applications.
4-Bromo-2-(trifluoromethyl)aniline: Differently substituted but also used in similar synthetic applications.
Uniqueness
2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic routes and applications where other similar compounds may not be as effective.
Properties
CAS No. |
2680529-13-7 |
---|---|
Molecular Formula |
C8H8BrClF3N |
Molecular Weight |
290.5 |
Purity |
95 |
Origin of Product |
United States |
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